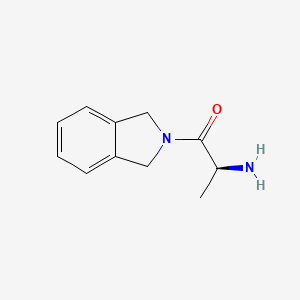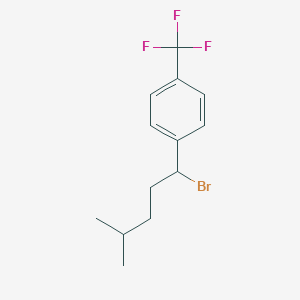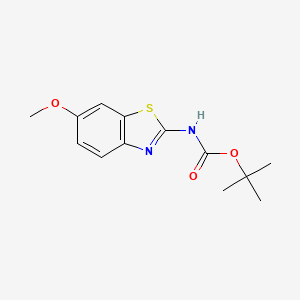
DiHexyl magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DiHexyl magnesium is an organometallic compound with the molecular formula
C12H26Mg
. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and utility in various chemical transformations.Métodos De Preparación
Synthetic Routes and Reaction Conditions: DiHexyl magnesium can be synthesized through the reaction of magnesium metal with diHexyl bromide in an anhydrous ether solvent. The reaction typically proceeds as follows:
2C6H13Br+Mg→(C6H13)2Mg+MgBr2
This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and diHexyl bromide, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions: DiHexyl magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: this compound reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically, anhydrous ether or tetrahydrofuran (THF) is used as the solvent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From coupling reactions with halides.
Aplicaciones Científicas De Investigación
DiHexyl magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which DiHexyl magnesium exerts its effects involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers in organic molecules. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the magnesium halide byproduct. The molecular targets are usually carbonyl groups, halides, and other electrophilic centers.
Comparación Con Compuestos Similares
- Diethyl magnesium
- Dibutyl magnesium
- Diphenyl magnesium
Comparison: DiHexyl magnesium is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain analogs like Diethyl magnesium and Dibutyl magnesium. The longer chains can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This compound stands out for its specific applications where longer alkyl chains are beneficial, such as in the synthesis of certain polymers and materials where chain length plays a crucial role in the properties of the final product.
Propiedades
Fórmula molecular |
C12H26Mg |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
Clave InChI |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
amine](/img/structure/B12098762.png)




![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)
